molecular formula C24H18ClN5O2 B034979 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide CAS No. 109322-06-7

2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide

Cat. No. B034979
M. Wt: 443.9 g/mol
InChI Key: FTOUOCIEHKOUIS-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by targeting various molecular pathways involved in inflammation, cancer, and microbial infections.

Biochemical And Physiological Effects

2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide in lab experiments include its potent pharmacological properties, which make it an attractive candidate for drug development. However, the limitations include its relatively complex synthesis method and the limited availability of the compound.

Future Directions

There are several future directions for research on 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide. These include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields of medicine, including cancer therapy and infectious disease treatment. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective pharmacological agents.

Synthesis Methods

The synthesis of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide involves the reaction between 2-chloro-3-nitroquinoxaline and indole-2-carboxaldehyde to form 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetaldehyde. This intermediate is then reacted with N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide to obtain the final product.

Scientific Research Applications

2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

CAS RN

109322-06-7

Product Name

2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H18ClN5O2/c1-14(16-6-3-5-9-21(16)31)28-29-22(32)13-30-20-8-4-2-7-17(20)23-24(30)27-18-11-10-15(25)12-19(18)26-23/h2-12,31H,13H2,1H3,(H,29,32)/b28-14+

InChI Key

FTOUOCIEHKOUIS-JQIJEIRASA-N

Isomeric SMILES

C/C(=C\1/C=CC=CC1=O)/NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

SMILES

CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5O

Canonical SMILES

CC(=C1C=CC=CC1=O)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

synonyms

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(2-hydroxyphenyl )ethylidene)hydrazide

Origin of Product

United States

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